![molecular formula C12H16N2O B7777296 1-Phenyl-2-(piperazin-1-yl)ethanone](/img/structure/B7777296.png)
1-Phenyl-2-(piperazin-1-yl)ethanone
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Overview
Description
1-Phenyl-2-(piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-phenyl-2-(piperazin-1-yl)ethanone, have shown promise as antiviral agents. For instance:
- Compound 2 : 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Antidepressant-Like Profiles
Structurally related to aryl alkanol piperazines, novel derivatives of 1-phenyl-2-(piperazin-1-yl)ethanone were synthesized and evaluated for their antidepressant-like effects in animal models of depression .
MCR-1 Inhibition
Compound 3 was identified as a potential MCR-1 inhibitor through virtual screening. Further studies explored 26 derivatives, shedding light on their interactions with the MCR-1 protein .
Retinoic Acid Receptor-Related Orphan Receptor C (RORc) Inverse Agonist
Discovery of 1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500) revealed a potent, selective, and orally bioavailable RORc inverse agonist .
Antitubercular Activity
Compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole exhibited excellent antitubercular activity .
Other Potential Applications
While the above areas highlight specific activities, 1-phenyl-2-(piperazin-1-yl)ethanone’s diverse biological potential extends to other fields, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .
Mechanism of Action
Target of Action
Similar compounds have been associated with alpha1-adrenergic receptors , which play a crucial role in the regulation of various physiological processes, including the modulation of mood, attention, and blood pressure.
Mode of Action
It’s plausible that it interacts with its targets through electrostatic and hydrophobic interactions
Biochemical Pathways
Compounds with similar structures have been found to influence mitochondrial trna maturation , suggesting potential downstream effects on protein synthesis and cellular metabolism.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenyl-2-(piperazin-1-yl)ethanone is limited . Similar compounds have shown good pharmacokinetic properties and stability in human liver microsomes , which could imply a favorable bioavailability profile for 1-Phenyl-2-(piperazin-1-yl)ethanone.
Result of Action
Related compounds have shown potential antiviral activity and inhibition of 5-HT reuptake , suggesting that 1-Phenyl-2-(piperazin-1-yl)ethanone may have similar effects.
properties
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTACZRWRTSQVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(piperazin-1-yl)ethanone |
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